molecular formula C13H10ClNO2 B1312597 (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone CAS No. 122601-82-5

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B1312597
CAS No.: 122601-82-5
M. Wt: 247.67 g/mol
InChI Key: BQYQMYYGQDVIKS-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyphenyl group at the 3-position

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (6-Chloropyridin-3-yl)(4-carboxyphenyl)methanone.

    Reduction: (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The exact mechanism of action of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The presence of the chlorine atom and the methoxy group may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorine atom on the pyridine ring and a methoxyphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQMYYGQDVIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465145
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122601-82-5
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinonitrile (1.39 g, 10 mmol) in 100 mL of THF was added (4-methoxyphenyl)magnesium bromide (15 mmol) dropwise at 0° C. The mixture was then stirred at 0° C. for 1 h. and then 50 mL sat. NH4Cl solution was added. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to give the product (1.24 g, 50% yield).
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
(4-methoxyphenyl)magnesium bromide
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
50%

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